molecular formula C6H2Br3N3 B1601808 3,6,8-Tribromoimidazo[1,2-a]pyrazine CAS No. 63744-24-1

3,6,8-Tribromoimidazo[1,2-a]pyrazine

Cat. No. B1601808
Key on ui cas rn: 63744-24-1
M. Wt: 355.81 g/mol
InChI Key: KOYWJTGSMJPNFV-UHFFFAOYSA-N
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Patent
US08362018B2

Procedure details

N-bromosuccinimide (1.81 g, 10.15 mmol) was added to a solution of 6,8-Dibromo-imidazo[1,2-a]pyrazine (2.0 g, 10.15 mmol) in dichloromethane (40 ml). The reaction was stirred at room temperature over night then diluted with dichloromethane (100 ml) and washed with saturated aqueous sodium hydrogen carbonate (2×50 ml) and brine (50 ml). The organic layer was dried (MgSO4), filtered and concentrated in vaccuo. The product, 3,6,8-Tribromo-imidazo[1,2-a]pyrazine was obtained as a pink solid (2.77 g), sufficiently pure to be used in subsequent reactions.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Br:9][C:10]1[N:11]=[C:12]([Br:19])[C:13]2[N:14]([CH:16]=[CH:17][N:18]=2)[CH:15]=1>ClCCl>[Br:1][C:16]1[N:14]2[CH:15]=[C:10]([Br:9])[N:11]=[C:12]([Br:19])[C:13]2=[N:18][CH:17]=1

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1N=C(C=2N(C1)C=CN2)Br
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate (2×50 ml) and brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vaccuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1C=C(N=C2Br)Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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